molecular formula C8H10 B1205888 1-Ethynylcyclohexene CAS No. 931-49-7

1-Ethynylcyclohexene

Cat. No.: B1205888
CAS No.: 931-49-7
M. Wt: 106.16 g/mol
InChI Key: DKFHWNGVMWFBJE-UHFFFAOYSA-N
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Description

1-Ethynylcyclohexene is an organic compound with the molecular formula C8H10. It is also known by other names such as (1-Cyclohexenyl)acetylene and Cyclohex-1-enylacetylene . This compound is characterized by the presence of an ethynyl group attached to a cyclohexene ring, making it a versatile intermediate in organic synthesis.

Mechanism of Action

Target of Action

It serves as a substrate in various organic synthesis .

Mode of Action

1-Ethynylcyclohexene participates in alkyne metathesis reactions, where it undergoes a metathesis reaction with another alkyne compound in the presence of a suitable catalyst . This results in the formation of a new carbon-carbon bond, allowing for the creation of complex organic molecules .

Biochemical Pathways

Instead, it serves as a starting material for the synthesis of various functionalized cyclohexene derivatives through further chemical transformations . Its role in these reactions is to provide a platform for the introduction of specific functional groups or structural modifications, contributing to the diversity of organic compounds that can be synthesized in a research and development setting .

Pharmacokinetics

Its physical properties such as density (0903 g/mL at 25 °C (lit) ) can influence its behavior in a biological system.

Result of Action

At the molecular level, this compound interacts with other reagents and catalysts to facilitate the formation of new chemical bonds, enabling the construction of molecular architectures for experimental purposes .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it should be kept away from open flames, hot surfaces, and sources of ignition, and precautionary measures should be taken against static discharge . These factors can affect the safety and effectiveness of reactions involving this compound.

Biochemical Analysis

Biochemical Properties

1-Ethynylcyclohexene plays a role in biochemical reactions primarily through its interactions with enzymes and proteins. It has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of various substances in the body. The interaction between this compound and cytochrome P450 enzymes can lead to the formation of reactive intermediates that may further interact with other biomolecules, potentially leading to enzyme inhibition or activation .

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of signaling pathways such as the MAPK/ERK pathway, which is involved in cell growth and differentiation . Additionally, it can affect the expression of genes related to oxidative stress and inflammation, thereby impacting cellular metabolism and overall cell health .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. It can bind to the active sites of enzymes, leading to enzyme inhibition or activation. For instance, this compound can inhibit the activity of cytochrome P450 enzymes by forming a covalent bond with the heme group of the enzyme . This inhibition can result in altered metabolism of other substrates and changes in gene expression related to metabolic pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors to consider. It has been observed that this compound can degrade over time, leading to the formation of by-products that may have different biological activities . Long-term exposure to this compound in in vitro or in vivo studies has shown that it can cause persistent changes in cellular function, including alterations in cell signaling and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal effects on cellular function, while at higher doses, it can cause significant changes in cell signaling pathways and gene expression . Toxic or adverse effects have been observed at high doses, including liver toxicity and oxidative stress . These effects highlight the importance of dosage considerations in the use of this compound in research and potential therapeutic applications .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interactions with cytochrome P450 enzymes. These enzymes catalyze the oxidation of this compound, leading to the formation of reactive intermediates that can further interact with other biomolecules . The metabolic pathways of this compound can affect metabolic flux and metabolite levels, potentially leading to changes in cellular metabolism and overall cell function .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. This compound can be transported across cell membranes by specific transporters, and it can bind to proteins in the cytoplasm and other cellular compartments . These interactions can affect the localization and accumulation of this compound within cells, influencing its biological activity and overall effects on cellular function .

Subcellular Localization

The subcellular localization of this compound is an important factor in its activity and function. This compound can be localized to specific compartments or organelles within the cell, such as the endoplasmic reticulum or mitochondria . This localization can be directed by targeting signals or post-translational modifications that guide this compound to its site of action . The subcellular localization of this compound can affect its interactions with biomolecules and its overall impact on cellular function .

Preparation Methods

1-Ethynylcyclohexene can be synthesized through various methods. One common synthetic route involves the reaction of cyclohexenyl acetylene with pinacol borane in the presence of a catalyst such as lithium hexamethyldisilazide (LHMDS) and an organic solvent like toluene . The reaction is typically carried out under nitrogen protection to prevent unwanted side reactions.

Chemical Reactions Analysis

1-Ethynylcyclohexene undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form various products depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert this compound into different saturated or partially saturated compounds.

    Substitution: It can participate in substitution reactions where the ethynyl group is replaced by other functional groups.

Common reagents used in these reactions include catalysts like palladium or ruthenium complexes, and conditions such as refluxing in methanol . The major products formed from these reactions vary widely and can include alkenes, alkynes, and other functionalized cyclohexene derivatives.

Scientific Research Applications

1-Ethynylcyclohexene has a wide range of applications in scientific research:

Comparison with Similar Compounds

1-Ethynylcyclohexene can be compared with other similar compounds such as:

    Phenylacetylene: Another alkyne with a phenyl group instead of a cyclohexene ring.

    Cyclohexylacetylene: Similar structure but with a cyclohexyl group instead of a cyclohexene ring.

    4-Ethynyltoluene: Contains an ethynyl group attached to a toluene ring.

What sets this compound apart is its unique combination of an ethynyl group with a cyclohexene ring, which imparts distinct reactivity and properties .

Properties

IUPAC Name

1-ethynylcyclohexene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10/c1-2-8-6-4-3-5-7-8/h1,6H,3-5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKFHWNGVMWFBJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CCCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5073244
Record name Cyclohexene, 1-ethynyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5073244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

106.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

931-49-7
Record name 1-Ethynylcyclohexene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=931-49-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Ethynylcyclohexene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000931497
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclohexene, 1-ethynyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5073244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-ETHYNYLCYCLOHEXENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7TJ42SRP2Z
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

21.5 g of ethynylcyclohexene are added dropwise to a suspension of 6 g of 80% strength sodium hydride in 200 ml of tetrahydrofuran under reflux, and the reaction mixture is kept under reflux conditions until no further gas is evolved. 28 g of 2,3,6-trimethyl-cyclohexanone are then added dropwise at room temperature and the mixture is left overnight, whilst being stirred, in order to complete the reaction. Water is added to the reaction mixture, the reaction product is taken up in ether and the ether solution is washed with water, dried and concentrated. Fractional distillation gives 9 g of unconverted ethynylcyclohexene, 8 g of starting ketone, and 22 g of 1-(2,3,6-trimethyl-1-hydroxy-cyclohexyl)-2-(cyclohex-1-en-1-yl)-acetylene of boiling point 120° C/0.1 mm Hg and refractive index nD25 = 1.5143. This corresponds to a yield of 68% of theory, based on trimethylcyclohexanone converted. Fragrance note: faint, tart, herbaceous.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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